molecular formula C23H21NO4 B5542440 1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

Cat. No.: B5542440
M. Wt: 375.4 g/mol
InChI Key: FNPXJAOKBNUOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.14705815 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Chelatofore Functionalized Spiropyran

A study by Bulanov et al. (2009) described the synthesis of a novel chelatofore functionalized spiropyran of the 2-oxaindane series, which includes the formation of dimers as a result of pi-pi stacking and C-H...O interactions. The research highlights the structural characteristics and potential applications of such compounds in the development of new materials with specific optical properties (Bulanov et al., 2009).

Synthesis of Chromenopyrrole Derivatives

The reaction of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate with (Z)-2-arylidene-3(2H)-benzofuranones was explored by Vebrel et al. (1998), leading to the synthesis of chromenopyrrole derivatives. This work provides insights into the synthetic pathways and potential applications of these compounds in medicinal chemistry and material sciences (Vebrel et al., 1998).

Synthesis and Applications of Substituted Chromones

Sosnovskikh et al. (2014) investigated the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and 1-benzopyrano[2,3-c:3,4-c']dipyrrolidines through [3+2] cycloadditions with nonstabilized azomethine ylides. Their research sheds light on the versatility of substituted chromones in synthesizing complex heterocyclic systems, which have potential applications in developing pharmacologically active compounds (Sosnovskikh et al., 2014).

Novel Sigma Receptor Ligands

Research by Maier and Wünsch (2002) focused on synthesizing and evaluating spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] as sigma receptor ligands. Their findings contribute to the understanding of the structural requirements for sigma receptor affinity and selectivity, which is crucial for the development of new therapeutic agents (Maier & Wünsch, 2002).

Mechanism of Action

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Properties

IUPAC Name

1'-(3,6-dimethyl-1-benzofuran-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-14-7-8-16-15(2)21(27-20(16)11-14)22(26)24-10-9-23(13-24)12-18(25)17-5-3-4-6-19(17)28-23/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXJAOKBNUOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.